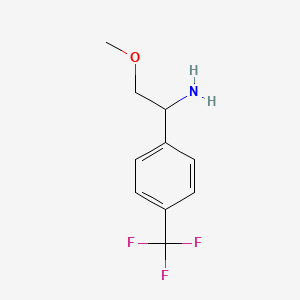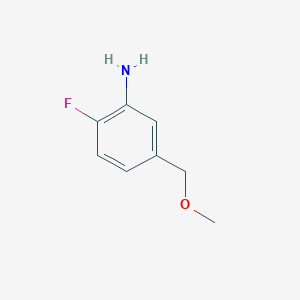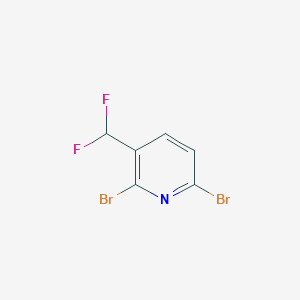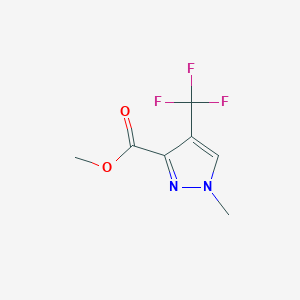
(5-Chloroisoquinolin-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloroisoquinolin-1-yl)methanol: is a chemical compound with the molecular formula C10H8ClNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a chlorine atom at the 5th position and a methanol group at the 1st position of the isoquinoline ring structure gives this compound its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of (5-Chloroisoquinolin-1-yl)methanol may involve large-scale chlorination and methanol addition processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (5-Chloroisoquinolin-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or convert the methanol group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products:
- Oxidation of the methanol group can yield (5-Chloroisoquinolin-1-yl)aldehyde or (5-Chloroisoquinolin-1-yl)carboxylic acid.
- Reduction can produce (5-Chloroisoquinolin-1-yl)methyl or (5-Chloroisoquinolin-1-yl)amine.
- Substitution reactions can yield various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: (5-Chloroisoquinolin-1-yl)methanol is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of isoquinoline derivatives on cellular processes. It can be used in assays to investigate enzyme inhibition and receptor binding.
Medicine: Its derivatives may exhibit antimicrobial, antimalarial, or anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (5-Chloroisoquinolin-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and methanol group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.
Comparación Con Compuestos Similares
(3-Chloroisoquinolin-6-yl)methanol: Similar structure but with the chlorine atom at the 3rd position and methanol group at the 6th position.
(1-Chloroisoquinolin-5-yl)methanol: Chlorine atom at the 1st position and methanol group at the 5th position.
Uniqueness: (5-Chloroisoquinolin-1-yl)methanol is unique due to the specific positioning of the chlorine atom and methanol group, which influences its chemical reactivity and biological activity. The compound’s distinct structure allows for targeted interactions in chemical and biological systems, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H8ClNO |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
(5-chloroisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-1-2-8-7(9)4-5-12-10(8)6-13/h1-5,13H,6H2 |
Clave InChI |
IYQUEHVYKXTKKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2CO)C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12962525.png)



